
N-Butylbenzamide
Overview
Description
N-Butylbenzamide is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.2429 g/mol . It is a derivative of benzamide where the amide nitrogen is substituted with a butyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butylbenzamide can be synthesized through the direct condensation of benzoic acid and butylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . Another method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) .
Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation techniques can make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Hydrolysis Reactions
N-Butylbenzamide undergoes hydrolysis under acidic or basic conditions to cleave the amide bond.
Conditions and Outcomes
Reaction Type | Reagents/Conditions | Products | Yield |
---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux, 12 h | Benzoic Acid + Butylamine | 85–92% |
Basic Hydrolysis | 4M NaOH, 80°C, 8 h | Sodium Benzoate + Butylamine | 78–88% |
Mechanism :
-
Acidic Pathway : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. Subsequent tautomerization and cleavage yield carboxylic acid and amine.
-
Basic Pathway : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .
Oxidation and Reduction
The amide group participates in redox reactions, altering the carbon-nitrogen bond.
Oxidation
Oxidizing Agent | Conditions | Product | Notes |
---|---|---|---|
KMnO₄ | H₂SO₄, 100°C, 6 h | Benzoic Acid | Complete conversion |
CrO₃ | Acetic Acid, 60°C, 4 h | Benzoic Acid | 90% yield |
Reduction
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄ | Dry THF, 0°C → RT, 2 h | N-Butylbenzylamine | 75–82% |
BH₃·THF | Reflux, 8 h | N-Butylbenzylamine | 68% |
Mechanistic Insight :
-
LiAlH₄ reduces the carbonyl to a methylene group via a two-electron transfer, yielding the primary amine .
Nucleophilic Substitution
The amide nitrogen acts as a leaving group in substitution reactions.
Substrate | Reagents/Conditions | Product | Yield |
---|---|---|---|
This compound + R-X | NaH, DMF, 60°C, 6 h | R-Benzamide + Butylamine | 50–70% |
This compound + PhMgBr | THF, −78°C → RT, 12 h | Phenylbenzamide | 65% |
Key Observation : Steric hindrance from the butyl group slows substitution kinetics compared to smaller amides .
Catalytic C–H Activation
This compound serves as a directing group in transition-metal-catalyzed C–H functionalization.
Example Reaction
Catalyst | Substrate | Product | Yield |
---|---|---|---|
Pd(OAc)₂ | This compound + Styrene | ortho-Alkenylated Product | 83% |
Conditions :
-
5 mol% Pd(OAc)₂, Ag₂CO₃ oxidant, DCE, 100°C, 24 h.
-
The amide directs palladium to the ortho position, enabling cross-coupling .
Wittig Rearrangement Promotion
The N-butyl group facilitates -Wittig rearrangements in aryl benzyl ethers.
Substrate | Base | Product | Yield |
---|---|---|---|
Benzyl Ether Derivative | n-BuLi, THF, RT | Diarylmethanol | 29–90% |
Mechanism :
-
Deprotonation by n-BuLi generates a benzyl anion, which undergoes rearrangement to form a spiro intermediate. Subsequent oxidation yields diarylmethanols .
Stability Under Thermal and Catalytic Conditions
This compound demonstrates resilience in high-temperature reactions.
Condition | Observation |
---|---|
200°C, 24 h (Neat) | No decomposition |
Cu(OTf)₂, Solvent-Free, RT | Stable; no side reactions |
Critical Analysis of Reaction Pathways
The reactivity of this compound is influenced by:
-
Electronic Effects : Electron-withdrawing groups on the benzamide ring accelerate hydrolysis and oxidation .
-
Steric Factors : The bulky butyl group hinders nucleophilic substitution but stabilizes intermediates in C–H activation .
-
Catalyst Compatibility : Palladium and copper catalysts show optimal performance in functionalization reactions .
This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances in C–H activation highlight its potential for constructing complex aromatic systems .
Scientific Research Applications
Pharmaceutical Applications
N-Butylbenzamide has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment.
Neuroprotective Properties
Research has indicated that certain benzamide derivatives exhibit neuroprotective effects, notably against Parkinson's disease. A study demonstrated that a family of benzamide compounds, including this compound, showed significant activity in preventing dopamine depletion induced by MPTP in animal models. The compounds were tested for their ability to inhibit monoamine oxidase, an enzyme that breaks down dopamine, thereby potentially slowing the progression of neurodegenerative conditions .
Table 1: Neuroprotective Activity of Benzamide Derivatives
Compound | Activity (Dopamine Preservation) |
---|---|
This compound | Significant |
N-tert-butyl 4-nitrobenzamide | Moderate |
N-phenyl trimethylacetamide | Low |
Anticancer Effects
Another significant application of this compound is its synthesis as part of anticancer agents. A study synthesized several alkyl-benzamides, including this compound, and evaluated their effects on colon cancer cell lines (HCT-116). The results indicated that while the synthesized derivatives had varying degrees of potency, this compound showed promising inhibitory effects on cancer cell proliferation .
Table 2: Anticancer Activity of Alkyl-Benzamides
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 0.15 | HCT-116 |
Gallic Acid | 0.05 | HCT-116 |
Doxorubicin | 0.001 | HCT-116 |
Material Science Applications
This compound also finds applications in material science, particularly as a plasticizer and in polymer formulations.
Plasticizer Properties
This compound has been identified as a plasticizer in various polymer applications due to its ability to enhance flexibility and processability. It has shown effective absorption and distribution properties in biological systems, making it a candidate for environmentally friendly plasticizers .
Table 3: Plasticizing Effectiveness of Various Compounds
Compound | Plasticizing Effect (%) |
---|---|
This compound | 30 |
Di-n-butyl phthalate | 45 |
Triethyl citrate | 25 |
Neuroprotective Study Case
In a controlled study involving mice treated with MPTP to induce Parkinson-like symptoms, the administration of this compound resulted in a notable preservation of dopamine levels compared to control groups receiving no treatment. This study utilized high-performance liquid chromatography (HPLC) for precise measurement of dopamine concentrations .
Anticancer Study Case
A recent study focused on the synthesis of various alkyl-benzamides from gallic acid and their subsequent testing against colon carcinoma cells revealed that this compound exhibited an IC50 value indicating moderate potency against HCT-116 cells. This positions it as a potential candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism by which N-Butylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and derivative of this compound .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: A derivative where the amide nitrogen is substituted with a methyl group.
N-Ethylbenzamide: A derivative with an ethyl group substitution.
Uniqueness: N-Butylbenzamide is unique due to its butyl substitution, which imparts different physical and chemical properties compared to its simpler counterparts. This substitution can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other benzamides may not be as effective .
Biological Activity
N-Butylbenzamide, a compound with the chemical formula CHNO, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is classified as an amide derived from benzoic acid. Its structure consists of a butyl group attached to the nitrogen of the amide functional group, which influences its solubility and reactivity in biological systems. The compound is known for its stability and ability to undergo various chemical reactions, including rearrangements that can yield biologically active derivatives.
1. Inhibition Studies
Recent studies have highlighted the inhibitory effects of this compound on various biological targets:
- MDM2-p53 Interaction : this compound derivatives have been tested for their ability to inhibit the MDM2-p53 protein-protein interaction, a crucial pathway in cancer biology. The compound exhibited moderate inhibitory activity with an IC value around 505.3 μM, indicating potential as a lead compound in cancer therapeutics .
- Alpha-Glucosidase Inhibition : In comparative studies against standard drugs like acarbose, certain derivatives of this compound demonstrated fair inhibition against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. The findings suggest that modifications to the benzamide structure can enhance biological activity .
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds in this class may slow down neurodegeneration by modulating stress responses within the central nervous system .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses have emerged:
- Enzyme Inhibition : The ability of this compound to inhibit key enzymes suggests that it may interact with specific active sites or allosteric sites on these proteins, altering their function and downstream signaling pathways.
- Rearrangement Products : The compound can undergo chemical rearrangements that yield more potent derivatives. For example, the Wittig rearrangement involving this compound has led to the synthesis of compounds with enhanced biological activity .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-Butylbenzamide with high purity and yield?
Synthesis typically involves the condensation of benzoyl chloride with n-butylamine under controlled conditions. Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of benzoyl chloride to n-butylamine to minimize side reactions .
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Confirm purity via melting point (47–49°C) and NMR (δ 8.3 ppm for aromatic protons) .
Q. How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is critical:
- 1H/13C NMR : Compare observed peaks with reference data (e.g., δ 172.3 ppm for carbonyl carbon in 13C NMR) .
- HRMS : Validate molecular weight (177.2429 g/mol) with <2 ppm error .
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (C: 74.54%, H: 8.53%, N: 7.90%) .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Despite limited toxicity data, adopt precautionary measures:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential inhalation risks (GHS Category 4) .
- Waste disposal : Neutralize residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Solvent standardization : Use deuterated solvents consistently (e.g., CDCl3 for NMR) .
- 2D NMR : Employ COSY or HSQC to distinguish overlapping peaks in complex derivatives .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What experimental design principles optimize this compound’s reactivity in catalytic applications?
Use a factorial design to evaluate variables:
- Catalyst screening : Test palladium, copper, or enzyme-based catalysts under varying temperatures (25–80°C) .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps .
- Statistical analysis : Apply ANOVA to determine significant factors (e.g., solvent polarity, catalyst loading) .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Conduct tiered ecotoxicity assays:
- Acute toxicity : Use Daphnia magna or Aliivibrio fischeri for LC50/EC50 determination .
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .
- Degradation studies : Perform OECD 301B tests to assess biodegradability in aqueous systems .
Q. What strategies improve reproducibility in this compound-based pharmacological studies?
Ensure transparency via:
- Detailed SI (Supporting Information) : Report reaction conditions, spectral raw data, and purity thresholds .
- Negative controls : Include solvent-only and unmodified benzamide analogs to validate specificity .
- Collaborative validation : Share samples with independent labs for cross-verification of bioactivity data .
Q. Data Reporting & Analysis
Q. How should conflicting results in N-Butylbenzamide’s solubility profiles be reconciled?
- Method harmonization : Use standardized shake-flask or HPLC methods for solubility measurements .
- Temperature control : Document equilibration times (±0.1°C) to avoid kinetic solubility artifacts .
- Meta-analysis : Compare data across peer-reviewed studies using platforms like PubChem or NIST Chemistry WebBook .
Q. What statistical tools are recommended for analyzing dose-response relationships in N-Butylbenzamide bioassays?
- Non-linear regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
- Uncertainty quantification : Report 95% confidence intervals for IC50/EC50 values .
Q. Ethical & Methodological Considerations
Q. How can researchers mitigate bias when interpreting N-Butylbenzamide’s structure-activity relationships?
Properties
IUPAC Name |
N-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULSHLTGVOYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182140 | |
Record name | Benzamide, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2782-40-3 | |
Record name | Butylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2782-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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